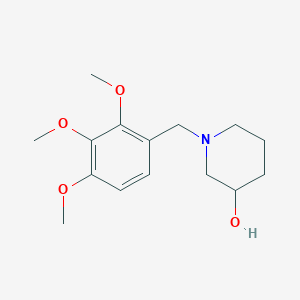
1-(2,3,4-trimethoxybenzyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,4-trimethoxybenzyl)-3-piperidinol, also known as TMB-3-PIOL, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用机制
The mechanism of action of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol involves its interaction with the sigma-1 receptor. It has been found to act as a positive allosteric modulator of the sigma-1 receptor, which increases its activity. This modulation of the sigma-1 receptor may have downstream effects on various signaling pathways, including calcium signaling and protein kinase C activity. These effects may contribute to the therapeutic potential of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity. These effects may have therapeutic implications for various neurological and psychiatric disorders.
实验室实验的优点和局限性
1-(2,3,4-trimethoxybenzyl)-3-piperidinol has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low water solubility, which may limit its use in some experimental settings. It also has a relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several future directions for the study of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, the development of more water-soluble and long-acting derivatives of this compound may enhance its utility as a research tool and potential therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its high affinity for the sigma-1 receptor and modulation of its activity may have therapeutic implications for various neurological and psychiatric disorders. The synthesis method of this compound has been optimized to produce high yields and purity. This compound has various biochemical and physiological effects, including cognitive-enhancing and neurotrophic effects. It has advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis method of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol involves a multi-step process that includes the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The resulting intermediate is then oxidized to produce the final product, this compound. This synthesis method has been optimized to produce high yields and purity of this compound.
科学研究应用
1-(2,3,4-trimethoxybenzyl)-3-piperidinol has been studied extensively for its potential use in scientific research. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. This compound has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for various neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety.
属性
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-18-13-7-6-11(14(19-2)15(13)20-3)9-16-8-4-5-12(17)10-16/h6-7,12,17H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVARUSOZNFPFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106009.png)
![1-(cyclopropylmethyl)-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B5106015.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)
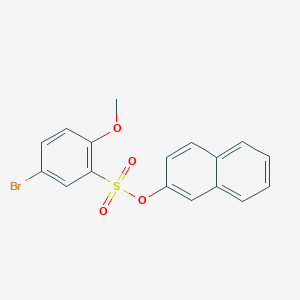
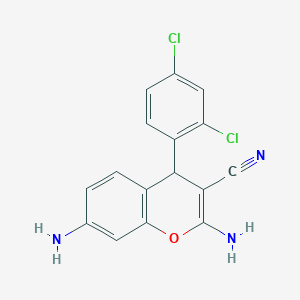
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)
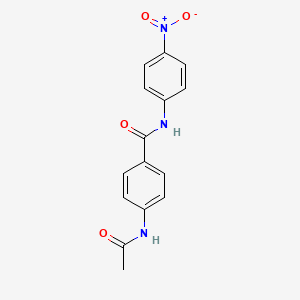
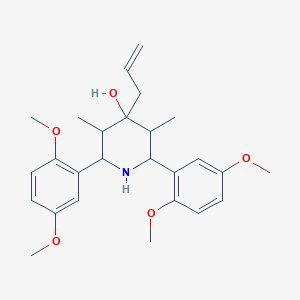
![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5106099.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)
